5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO6/c13-9-3-1-7(14(17)18)5-11(9)19-6-8-2-4-10(20-8)12(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVKGMGYFKJJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194327 | |
| Record name | 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-21-3 | |
| Record name | 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 2-chloro-5-nitrophenol with furan-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(2-Amino-5-nitrophenoxy)methyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro and carboxylic acid groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Position and Bioactivity: The position of nitro groups significantly impacts biological activity. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid (para-nitro) demonstrates potent MbtI inhibition in M. tuberculosis, while meta- and ortho-nitro isomers show reduced activity .
Functional Group Modifications :
- Methyl esters (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) are often synthesized as intermediates. Hydrolysis to the free carboxylic acid is critical for biological activity, as the acid group facilitates hydrogen bonding with target enzymes .
Physicochemical Properties
- Solubility and Thermodynamics :
- The solubility of nitrophenyl-substituted furan acids in propan-2-ol follows the order: 5-(4-nitrophenyl) > 5-(3-nitrophenyl) > 5-(2-nitrophenyl). This trend correlates with melting points and intermolecular interactions .
- The target compound’s low solubility (due to the chloro-nitro group) may necessitate prodrug strategies (e.g., ester or amide derivatives) for in vivo applications .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Nitrophenol + 5-Bromo-2-furaldehyde | Acetone | 60 | 72 | |
| 2,4-Dichlorophenol + Furan-2-carboxylic acid | DMF | 80 | 68 |
Basic: How can researchers ensure purity and structural fidelity during purification?
Methodological Answer:
- Recrystallization : Use solvent systems like ethanol/water or methanol/dichloromethane to remove unreacted starting materials .
- Chromatography : Employ gradient elution (e.g., 10–50% ethyl acetate in hexane) for intermediates. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
- Characterization : Validate structure using ¹H/¹³C NMR (compare aromatic proton shifts at δ 6.5–8.5 ppm for nitrophenoxy and furan moieties) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced: How do substituent electronic effects influence the reactivity of the nitrophenoxy group in further derivatization?
Methodological Answer:
The electron-withdrawing nitro and chloro groups on the phenoxy ring reduce electron density, making the compound prone to nucleophilic aromatic substitution (NAS) or catalytic hydrogenation. For example:
- NAS : React with amines (e.g., piperidine) in DMSO at 100°C to replace nitro groups .
- Hydrogenation : Use Pd/C (10% wt) under H₂ (1 atm) to reduce nitro to amine, enabling coupling reactions .
Key Consideration : Monitor reaction progress via TLC (silica, UV-active spots) and adjust solvent polarity to control reaction rates .
Advanced: What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from assay variability or substituent positioning. To mitigate:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Systematic SAR : Synthesize derivatives with single substituent changes (e.g., replacing nitro with cyano) and compare IC₅₀ values .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electronic effects on binding affinity. Match results with experimental IC₅₀ trends .
Q. Table 2: Example SAR Data for Analogous Compounds
| Derivative | Bioactivity (IC₅₀, μM) | Key Substituent | Reference |
|---|---|---|---|
| Nitrophenoxy variant | 12.3 ± 1.2 | -NO₂ | |
| Chlorophenoxy variant | 28.7 ± 3.1 | -Cl |
Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Molecular Electrostatic Potential (MEP) Maps : Generate using software like Avogadro to identify electron-rich regions (e.g., furan oxygen) prone to electrophilic attack .
- Transition State Modeling : Simulate intermediates with Schrödinger Suite to predict activation energies for competing pathways (e.g., ortho vs. para substitution) .
- Validation : Cross-check with experimental NMR data (e.g., NOESY for spatial proximity) to confirm predicted regiochemistry .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester or nitrophenoxy groups .
- Stability Monitoring : Perform periodic HPLC analysis (detect degradation peaks at 254 nm) and compare with freshly synthesized batches .
Advanced: How to address discrepancies in reaction yields reported across studies?
Methodological Answer:
- Reproduce Conditions : Verify solvent purity, base strength (e.g., anhydrous K₂CO₃ vs. hydrated), and moisture control (use molecular sieves).
- Kinetic Profiling : Conduct time-course experiments (sampling every 30 mins) to identify optimal reaction duration, as over-reaction may lead to byproducts .
- Byproduct Analysis : Use LC-MS to characterize side products (e.g., dimerization via furan ring opening) and adjust stoichiometry accordingly .
Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Mode of Action : Validate via knockout assays (e.g., E. coli ΔfolA mutants) to confirm target specificity.
- Resistance Study : Perform serial passage experiments to assess mutation rates in bacterial populations exposed to sublethal doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
